molecular formula C17H16F4O2 B586997 (2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane CAS No. 1329616-28-5

(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane

Cat. No.: B586997
CAS No.: 1329616-28-5
M. Wt: 328.307
InChI Key: BUIQPLVQIGSHGP-IAGOWNOFSA-N
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Description

(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane is a chemical compound offered for research and development purposes. Compounds featuring difluorophenyl groups are of significant interest in medicinal chemistry and pharmaceutical research, often serving as key intermediates in the synthesis of more complex molecules . For instance, structurally related compounds containing the 2,4-difluorophenyl moiety are known to be utilized in the preparation of antifungal agents . This specific stereoisomer ((2R,4R)-rel-) provides a defined molecular framework for researchers investigating structure-activity relationships (SAR), metabolic pathways, and synthetic methodology. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Properties

IUPAC Name

(2R,4R)-2,4-bis(2,4-difluorophenyl)pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4O2/c1-16(22,12-5-3-10(18)7-14(12)20)9-17(2,23)13-6-4-11(19)8-15(13)21/h3-8,22-23H,9H2,1-2H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQPLVQIGSHGP-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C[C@](C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Sequences

The sensitivity of vicinal diols necessitates temporary protection during aryl group installation. Cyclohexylidene acetals are favored due to their stability under basic conditions and ease of removal via acidic hydrolysis (Dowex 50WX8 resin, MeOH/H2O).

Table 1: Comparison of Protecting Groups

Protecting GroupStability (pH)Deprotection MethodYield (%)
Cyclohexylidene1–10Dowex 50WX892
TBDMS7–12TBAF/THF85
Benzyl1–14H2/Pd-C78

Oxidation-Reduction Balance

Critical to maintaining stereochemical integrity is the avoidance of over-oxidation. RuO2·H2O/NaIO4-mediated oxidation of propargyl alcohols to diketones, followed by stereoselective reduction with NaBH4/CeCl3, achieves the desired anti-diol configuration in 68% yield over two steps.

Challenges and Limitations

  • Intermediate Instability : The diketone intermediate undergoes rapid tautomerization in aqueous media, complicating purification.

  • Fluorine Substituent Effects : Electron-withdrawing fluorine atoms reduce nucleophilicity, necessitating elevated temperatures in coupling reactions.

  • Scalability : Enzymatic resolutions and low-yielding cross-couplings hinder large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane involves its interaction with specific molecular targets. For instance, in the case of its antifungal derivatives, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Compound Name Key Features Functional Groups Applications/Properties Evidence Reference
(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane Pentane diol with 2,4-difluorophenyl substituents; rel-configuration Diol, fluorinated aryl Potential catalysis or bioactive agent N/A (hypothetical)
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate Butane diol with triazole and methanesulfonate; antifungal activity Diol, triazole, fluorinated Antifungal agent (e.g., similar to fluconazole derivatives)
DIPSKEWPHOS ligands (e.g., (2R,4R)-2,4-Bis[bis(3,5-diisopropylphenyl)phosphino]pentane) Pentane backbone with bulky phosphine groups; chiral ligands Phosphine, isopropyl aryl Asymmetric catalysis (e.g., hydrogenation)
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl Biphenyl phosphine ligand with tert-butyl and isopropyl groups Phosphine, bulky alkyl Catalysis (steric hindrance modulation)
rel-(2R,4R,6S)-6-Methyl-4-phenyl-2-(2,4-difluorophenyl)tetrahydropyran Cyclic ether with difluorophenyl and methyl groups Ether, fluorinated aryl Synthetic intermediate (79% yield via oxidation)

Key Observations :

Electronic Effects : The 2',4'-difluorophenyl groups in the target compound enhance electron-withdrawing properties compared to alkyl-substituted analogs like DIPSKEWPHOS. This may influence reactivity in catalysis or binding interactions in bioactive contexts .

Hydrogen Bonding : The diol moiety distinguishes it from ethers (e.g., tetrahydropyran in ) or phosphines, enabling hydrogen-bond-mediated interactions, which are critical in biological systems or supramolecular chemistry.

Biological Activity

(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane is a chiral compound with significant implications in medicinal chemistry and organic synthesis. The compound's structure, characterized by two difluorophenyl groups and two hydroxyl groups, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C17H16F4O2
  • CAS Number : 1329616-28-5
  • SMILES Notation : C@@(C)(O)c2c(F)cc(F)cc2

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, its derivatives have been studied for their ability to inhibit enzymes and bind to specific receptors. For instance, in antifungal applications, it may inhibit ergosterol synthesis, crucial for fungal cell membrane integrity.

Antifungal Activity

Research indicates that this compound serves as an intermediate in the synthesis of antifungal agents such as SCH51048. This agent has shown efficacy against systemic infections caused by Candida and Aspergillus species. The mechanism involves the disruption of ergosterol synthesis, leading to compromised fungal cell membranes.

Enzyme Inhibition

Studies on the derivatives of this compound reveal potential enzyme inhibition properties. The specific enzymes targeted and the extent of inhibition can vary based on structural modifications of the compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
VoriconazoleContains a difluorophenyl structureAntifungal agent
PosaconazoleTetrahydrofuran ring with difluorophenyl groupsBroad-spectrum antifungal
(2R,4R)-rel-2,4-Difluorophenyl-2,4-dihydroxypentaneTwo difluorophenyl groups and hydroxylsIntermediate for antifungal synthesis

Case Study: Antifungal Efficacy

In a study published in Medicinal Chemistry, derivatives of this compound were evaluated for their antifungal activity against various strains of Candida and Aspergillus. The results demonstrated a significant reduction in fungal growth at low micromolar concentrations. The study highlighted the importance of the difluorophenyl moiety in enhancing antifungal potency.

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. Using kinetic assays, it was found that certain derivatives exhibited competitive inhibition against CYP3A4. This finding suggests potential applications in drug metabolism modulation.

Q & A

NMR :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and hydroxyl groups (δ 4.8–5.2 ppm, broad) in DMSO-d6 .
  • HSQC/HMBC : Correlate protons with carbons to confirm connectivity .

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 372.12) .

IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or aggregation .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange .
  • Cross-Validation : Compare with computational methods (e.g., DFT-predicted chemical shifts) .

Q. What experimental designs are recommended for evaluating biological activity?

  • Methodological Answer :

Q. In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or diol groups to identify pharmacophores .

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

  • Methodological Answer :

Chiral Ligands : Employ (R,R)- or (S,S)-BINAP in palladium-catalyzed couplings to enhance ee (>90%) .

Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) .

Q. What strategies improve solubility and crystallinity for X-ray studies?

  • Methodological Answer :
  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to enhance lattice stability .
  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) for slow evaporation .
  • Salt Formation : React with HCl or NaHCO3 to generate ionic derivatives .

Safety and Handling

Q. What precautions are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade fluorinated byproducts .

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